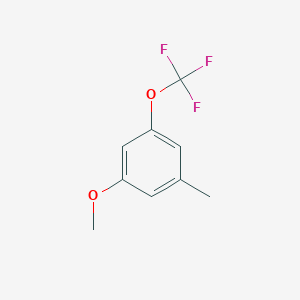

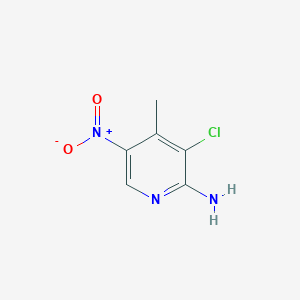

1-溴-5-氯-4-碘-2-甲氧基苯

描述

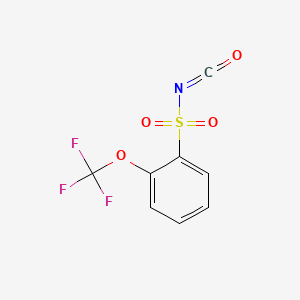

The compound "1-Bromo-5-chloro-4-iodo-2-methoxybenzene" is a halogenated methoxybenzene, which is a class of compounds that are not produced in large technical quantities but are ubiquitous in the environment. These compounds can have various origins, including both biogenic and anthropogenic sources .

Synthesis Analysis

The synthesis of halogenated methoxybenzenes can involve multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. An example of a related synthesis is the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is a key intermediate for the synthesis of therapeutic agents. This synthesis starts from dimethyl terephthalate and proceeds through several steps to yield the desired product . Another related synthesis is the preparation of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water .

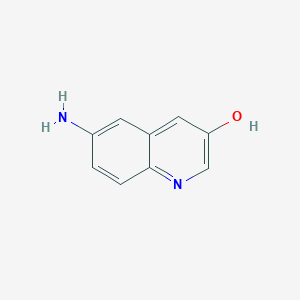

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be complex, with the potential for various isomers. For example, in the synthesis of a probe for detecting beta-amyloid plaques, four different isomers of a related compound were prepared, all of which showed strong fluorescent labeling of plaques . The molecular structure can also influence the reactivity and interactions of the compound, as seen in the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, where the bismuth atoms have a trigonal bipyramidal coordination .

Chemical Reactions Analysis

The reactivity of halogenated methoxybenzenes can be influenced by the presence of methoxy groups and the type of halogen present. For instance, in reactions catalyzed by copper(I) iodide, the presence of methoxy groups adjacent to the halogen can lead to competitive reduction reactions, with iodides generally being more responsive than bromides . The presence of halogens also facilitates the formation of hypervalent iodine species in reactions, as seen in the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxybenzenes are influenced by their molecular structure and the halogens present. For example, the presence of bromine can lead to close contacts between Br atoms and O atoms of neighboring molecules, which suggests weak intermolecular charge-transfer interactions . The presence of different halogens and substituents can also affect the solubility and crystallization behavior of these compounds, as seen in the solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate .

科学研究应用

合成和化学反应

1-溴-5-氯-4-碘-2-甲氧基苯参与各种合成和化学反应研究。例如,它已被用于聚烷基苯的环卤化,使用 N-卤代琥珀酰亚胺和酸性催化剂,展示了其在制备混合卤代化合物(如 2-溴-4-碘-1,3,5-三甲基苯)中的作用,产率高 (Bovonsombat & Mcnelis,1993)。此外,它的衍生物已被用作环氧化物裂解成卤代醇的催化剂,在中性和温和的条件下提供邻位碘和溴醇,这对于区域选择性反应非常重要,即使存在敏感官能团 (Niknam & Nasehi,2002)。

环境存在和影响

海洋对流层中卤代甲氧基苯(包括溴氯甲氧基苯)的研究表明其具有混合的生物成因和人为成因。这些化合物存在于东大西洋,表明它们在环境中广泛存在,并可能对大气化学产生影响 (Führer & Ballschmiter,1998)。

结构和分子研究

对类似于 1-溴-5-氯-4-碘-2-甲氧基苯的化合物(如 4-卤代三芳基苯)中卤键相对重要性的研究提供了对决定分子构象和稳定性的相互作用的见解,突出了 C-X...O=C 相互作用在其他相互作用中的作用 (Pigge、Vangala 和 Swenson,2006)。

液晶研究

1-溴-5-氯-4-碘-2-甲氧基苯的衍生物已被探索用于合成对映纯三氧代卡林衍生的液晶,证明了苯基取代基对液晶性质的影响。这项研究有助于开发用于各种应用的手性液晶 (Bertini 等,2003)。

作用机制

The mechanism of action for the compound’s reactions likely involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This is characteristic of addition-elimination processes, which generally occur at sp2 or sp hybridized carbon atoms .

安全和危害

未来方向

属性

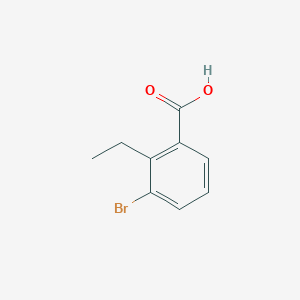

IUPAC Name |

1-bromo-5-chloro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClIO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMUHPZDKXNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679217 | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160574-84-4 | |

| Record name | 1-Bromo-5-chloro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(2-aminobenzo[d]thiazol-6-yl)acetate](/img/structure/B3030880.png)

![(1S,2S,5R,6S,7S)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B3030881.png)